REACTION_CXSMILES
|
[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]#N)=[CH:4][CH:3]=1.[OH-:14].[K+].[OH2:16]>>[NH2:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12]([OH:16])=[O:14])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
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reactant
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C#N
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Name
|
|
Quantity
|
18 mL
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The heterogeneous solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2-3 days
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Duration
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2.5 (± 0.5) d
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Type
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TEMPERATURE
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Details
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the deep red solution was cooled
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Type
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FILTRATION
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Details
|
The resulting solution was then filtered
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Type
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CUSTOM
|
Details
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the desired product was precipitated with concentrated HCl
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Type
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FILTRATION
|
Details
|
The resulting red crystals were filtered
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Type
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CUSTOM
|
Details
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to give pink crystals
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Type
|
ADDITION
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Details
|
The first fraction of crystals was treated with activated carbon
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Type
|
CUSTOM
|
Details
|
to remove some of the red color
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Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.51 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |